1-Diethoxyphosphorylhexadecane
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Overview
Description
1-Diethoxyphosphorylhexadecane is a phosphorus-containing organic compound with the molecular formula C20H43O3P. It is known for its versatility and wide range of applications in synthetic chemistry. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a hexadecane chain, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylhexadecane can be synthesized through a multi-step reaction process. One common method involves the reaction of hexadecyl alcohol with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Diethoxyphosphorylhexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
1-Diethoxyphosphorylhexadecane has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and complex molecular architectures.
Biology: The compound is used in the study of biological systems, particularly in the development of phosphonate-based inhibitors.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphorylhexadecane involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. Additionally, the compound can inhibit certain enzymes by mimicking the transition state of their substrates.
Comparison with Similar Compounds
- Diethyl (1-hexadecyl)phosphonate
- Hexadecanphosphonic acid diethyl ester
- Phosphonic acid, P-hexadecyl-, diethyl ester
Comparison: 1-Diethoxyphosphorylhexadecane is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its long hexadecane chain and diethoxyphosphoryl group make it particularly suitable for applications requiring hydrophobic and phosphorus-containing functionalities.
Properties
IUPAC Name |
1-diethoxyphosphorylhexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-5-2)23-6-3/h4-20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLRAOHXLXABQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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